

Synthesis Protocol for 2,4-Dibromo-5-hydroxybenzaldehyde: A Methodological Overview

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Compound of Interest

Compound Name: 2,4-Dibromo-5-hydroxybenzaldehyde

Cat. No.: B1308521

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Introduction:

2,4-Dibromo-5-hydroxybenzaldehyde is a halogenated aromatic aldehyde that serves as a valuable intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents. Its specific substitution pattern offers reactive sites for further chemical modifications. This document outlines a generalized approach to the synthesis of **2,4-Dibromo-5-hydroxybenzaldehyde**, based on established chemical principles of electrophilic aromatic substitution. It is important to note that a specific, detailed, and experimentally validated protocol for the direct synthesis of this particular isomer is not readily available in the surveyed literature. The information presented herein is a composite of procedures for analogous compounds and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Synthesis Approach: Electrophilic Bromination of 3-Hydroxybenzaldehyde

The most plausible synthetic route to **2,4-Dibromo-5-hydroxybenzaldehyde** is the direct dibromination of 3-hydroxybenzaldehyde. The hydroxyl group is a strongly activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. In 3-

hydroxybenzaldehyde, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The aldehyde group directs to the C5 position. Therefore, electrophilic attack by bromine is anticipated to occur at the C2, C4, and C6 positions. Careful control of reaction conditions is crucial to favor the formation of the desired 2,4-dibromo isomer and minimize the formation of other isomers and over-brominated products.

Reaction Scheme:

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